

Application Notes and Protocols for Recombinant Human VDAC1 Protein Purification

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Compound of Interest

Compound Name: VaD1

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These application notes provide a detailed protocol for the expression and purification of recombinant human Voltage-Dependent Anion Channel 1 (VDAC1), also referred to as **VaD1**, from *Escherichia coli*. This protocol is intended for researchers, scientists, and drug development professionals requiring high-yield, purified VDAC1 for structural and functional studies.

Introduction

Human VDAC1 is a crucial protein located in the outer mitochondrial membrane, responsible for regulating the flux of ions and metabolites between the mitochondria and the cytosol.[1] It plays a significant role in cellular metabolism and apoptosis, making it a key target for drug development.[2] However, obtaining large quantities of pure, correctly folded, and active recombinant VDAC1 has been a challenge due to its transmembrane nature.[3] This document outlines a robust methodology for high-yield expression of VDAC1 in *E. coli* and a subsequent one-step on-column affinity refolding and purification procedure.[3]

Principle

The protocol involves the expression of a tagged VDAC1 fusion protein in *E. coli*. The expressed protein, which is often found in inclusion bodies, is then solubilized, and purified using affinity chromatography. A key feature of this protocol is the on-column refolding of the protein, which promotes correct secondary structure formation and biological activity.[3]

Data Presentation

Table 1: Expected Yield and Purity of Purified VDAC1

Parameter	Expected Value	Method of Assessment
Expression Level	>1 g/L of culture	SDS-PAGE analysis of cell lysate
Purity	>98%	SDS-PAGE with Coomassie staining
Final Yield	Milligram quantities per liter of culture	UV-Vis Spectroscopy (A280)
Endotoxin Level	<1 EU per µg	LAL assay

Table 2: Materials and Reagents

Reagent/Material	Specification	Supplier Example
E. coli Expression Strain	BL21(DE3)	Thermo Fisher Scientific
Expression Vector	pET vector with N-terminal His-tag	Novagen
Luria-Bertani (LB) Broth	-	Sigma-Aldrich
Isopropyl β -D-1-thiogalactopyranoside (IPTG)	Molecular biology grade	Sigma-Aldrich
Ni-NTA Agarose Resin	High-performance	Qiagen
Urea	Molecular biology grade	Sigma-Aldrich
L-Arginine	Molecular biology grade	Sigma-Aldrich
Imidazole	Molecular biology grade	Sigma-Aldrich
Tris-HCl	Molecular biology grade	Sigma-Aldrich
NaCl	ACS grade	Sigma-Aldrich
Dithiothreitol (DTT)	Molecular biology grade	Sigma-Aldrich
Protease Inhibitor Cocktail	EDTA-free	Roche

Experimental Protocols

Recombinant VDAC1 Expression

- Transformation: Transform the VDAC1 expression vector into a suitable E. coli expression strain, such as BL21(DE3).
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

- **Harvesting:** Continue to grow the culture for an additional 3-4 hours at 37°C. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Cell Lysis and Inclusion Body Solubilization

- **Resuspension:** Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitor cocktail).
- **Lysis:** Lyse the cells by sonication on ice.
- **Inclusion Body Collection:** Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
- **Washing:** Wash the inclusion bodies twice with wash buffer (lysis buffer containing 2 M urea) to remove contaminating proteins.
- **Solubilization:** Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM imidazole).

On-Column Refolding and Affinity Purification

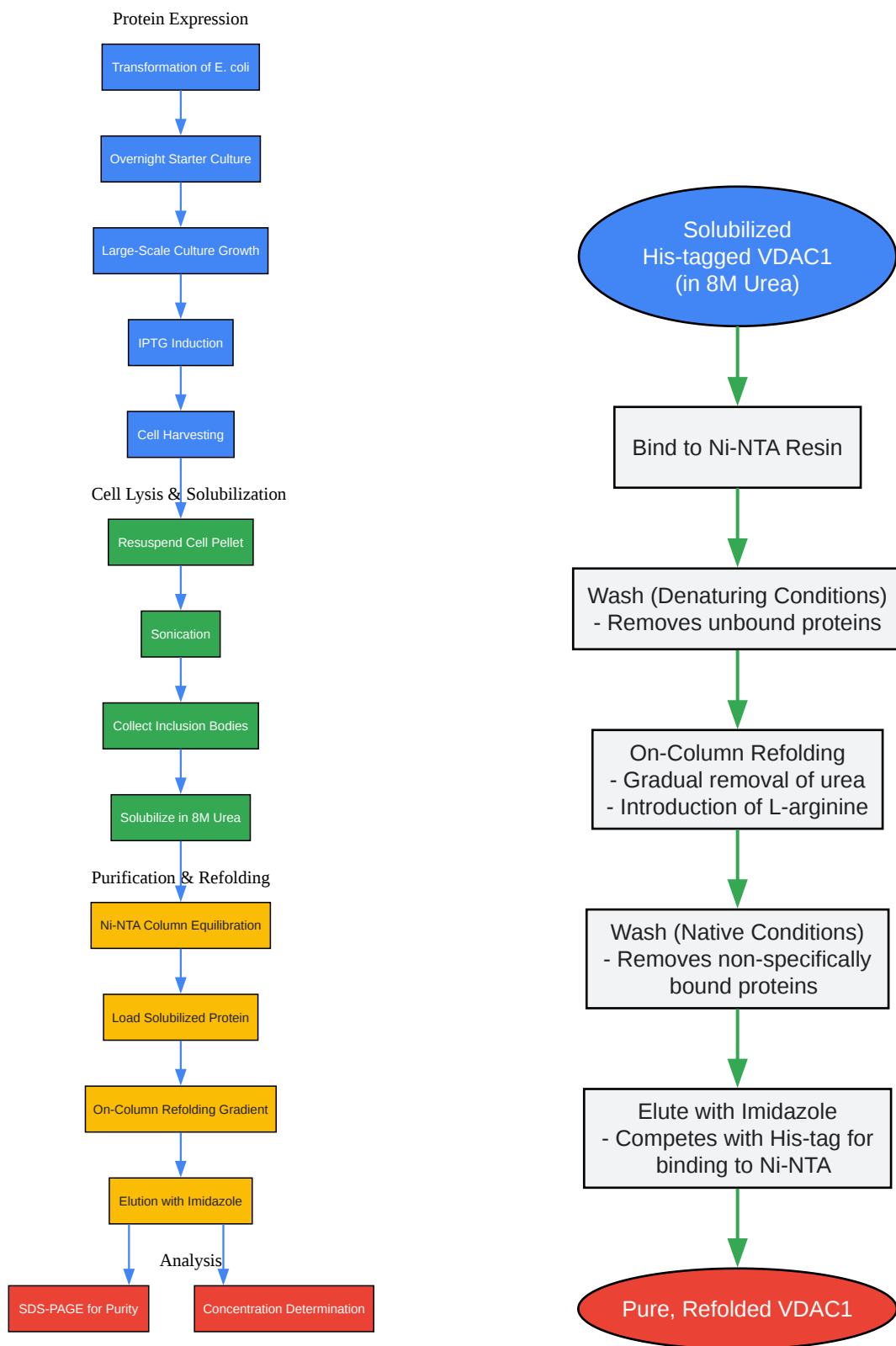
- **Column Preparation:** Pack a chromatography column with 5 mL of Ni-NTA agarose resin and equilibrate with 10 column volumes (CV) of solubilization buffer.
- **Loading:** Load the solubilized inclusion body solution onto the equilibrated column.
- **Washing (Denaturing):** Wash the column with 10 CV of solubilization buffer to remove unbound proteins.
- **On-Column Refolding:** Gradually exchange the denaturing buffer with a refolding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM L-arginine, 1 mM DTT) using a linear gradient over 20 CV. This slow exchange promotes proper protein refolding on the column.
- **Washing (Native):** Wash the column with 10 CV of refolding buffer containing 20 mM imidazole to remove non-specifically bound proteins.
- **Elution:** Elute the refolded VDAC1 protein with elution buffer (refolding buffer containing 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.

- Dialysis: Pool the fractions containing pure VDAC1 and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Purity and Concentration Assessment

- SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE to assess purity. A single band at the expected molecular weight of VDAC1 should be observed.
- Concentration Determination: Determine the protein concentration using a spectrophotometer by measuring the absorbance at 280 nm (A₂₈₀) and using the extinction coefficient of VDAC1.

Mandatory Visualizations



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